molecular formula C7H6BrFO B1333231 2-Bromo-5-fluorobenzyl alcohol CAS No. 202865-66-5

2-Bromo-5-fluorobenzyl alcohol

Cat. No. B1333231
M. Wt: 205.02 g/mol
InChI Key: HXGZPMHPSBJMKB-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzyl alcohol is a compound that can be categorized within the family of halogenated aromatic alcohols. It is structurally characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, with a hydroxymethyl group attached to the ring. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions .

Synthesis Analysis

The synthesis of halogenated benzyl alcohols, such as 2-bromo-5-fluorobenzyl alcohol, can be achieved through several methods. One approach involves the palladium-catalyzed transformation of ortho-bromobenzyl tertiary alcohols to form chromenes, which is a process that can potentially be adapted to synthesize related compounds . Another method includes the halodeboronation of aryl boronic acids, which could be applied to the synthesis of halogenated benzyl alcohols by choosing appropriate starting materials . Additionally, benzoboroxoles can be prepared from o-bromobenzyl alcohols, indicating the versatility of halogenated benzyl alcohols in synthesizing organoboron heterocycles .

Molecular Structure Analysis

The molecular structure of 2-bromo-5-fluorobenzyl alcohol would be expected to exhibit certain characteristics based on related compounds. For instance, the rotational spectrum of 2,5-difluorobenzyl alcohol reveals that the hydroxyl group is gauche with respect to the ring, with a specific orientation towards the fluorine atom at the ortho position . This information can provide insights into the conformational preferences of halogenated benzyl alcohols, including 2-bromo-5-fluorobenzyl alcohol.

Chemical Reactions Analysis

Halogenated benzyl alcohols participate in a variety of chemical reactions. For example, o-bromobenzyl alcohols can be used in palladium-catalyzed benzannulation reactions to construct phenanthrene skeletons, indicating their utility in forming polycyclic aromatic hydrocarbons . The reactivity of such compounds can also be influenced by the presence of substituents, as seen in the case of 2-hydroxy-5-nitrobenzyl bromide, which forms complexes with amino acid esters and exhibits specificity for tryptophan in proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-5-fluorobenzyl alcohol would be influenced by the presence of the halogen atoms and the hydroxymethyl group. The halogens are likely to affect the compound's boiling point, solubility, and reactivity. For instance, the presence of fluorine could increase the compound's stability and influence its reactivity due to the strong C-F bond. The hydroxymethyl group would contribute to the compound's ability to form hydrogen bonds, impacting its solubility in polar solvents .

Scientific Research Applications

Ecofriendly Synthesis

A study by Saharan and Joshi (2016) explored the ecofriendly synthesis of halo-substituted benzyl alcohols, including 2-Bromobenzyl alcohol, using biotransformation with Baker’s yeast. This method highlights the potential of 2-Bromo-5-fluorobenzyl alcohol in green chemistry and sustainable practices in chemical synthesis (Saharan & Joshi, 2016).

Synthesis of Organic Materials

Solanki, Rajesh, and Suthan (2021) reported on the growth and characterization of 2-bromobenzyl alcohol single crystals using the vertical Bridgman technique. This research demonstrates the use of 2-Bromo-5-fluorobenzyl alcohol in the development of organic materials with potential applications in electronics (Solanki, Rajesh, & Suthan, 2021).

Antimicrobial and Antioxidant Activities

Menteşe, Ülker, and Kahveci (2015) synthesized a series of benzimidazole derivatives containing 2-(4-fluorobenzyl) groups, demonstrating significant antimicrobial and antioxidant activities. This suggests potential biomedical applications of derivatives of 2-Bromo-5-fluorobenzyl alcohol (Menteşe, Ülker, & Kahveci, 2015).

Synthesis of HIV-1 Integrase Inhibitors

Boros et al. (2007) described a scalable synthesis involving 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde, leading to intermediates in the synthesis of HIV-1 integrase inhibitors. This indicates the potential role of 2-Bromo-5-fluorobenzyl alcohol in pharmaceutical synthesis (Boros et al., 2007).

Synthesis of Radiopharmaceuticals

Lemaire et al. (2012) developed a method for preparing [18F]fluorobenzyl halides, key intermediates in the preparation of PET aromatic radiopharmaceuticals, highlighting another application of halogenated benzyl alcohols in advanced imaging technologies (Lemaire et al., 2012).

Safety And Hazards

2-Bromo-5-fluorobenzyl alcohol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents .

properties

IUPAC Name

(2-bromo-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGZPMHPSBJMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378397
Record name 2-Bromo-5-fluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorobenzyl alcohol

CAS RN

202865-66-5
Record name 2-Bromo-5-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorobenzyl alcohol
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Record name (2-bromo-5-fluorophenyl)methanol
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Synthesis routes and methods I

Procedure details

2-Bromo-5-fluorobenzylbromide (2.0 g, 7.46 mmol) was dissolved in dioxane (25 mL) and H2O (25 mL), and CaCO3 (3.84 g, 38.39 mmol) was added. The mixture was heated to reflux overnight. The solution was concentrated, and the residue was partitioned between H2O and CH2Cl2. The organic phase was washed with 1N HCl and brine, dried (MgSO4), filtered, and concentrated to afford the title compound. 1H NMR (CDCl3): δ 2.00 (t, 1H), 4.72 (d, 2H), 6.85-6.92 (m, 1H), 7.26 (dd, 1H), 7.48 (dd, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.84 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 2-bromo-5-fluorobenzoate (10, 21.30 g, 91.4 mmol) in dry THF (150 mL) was added NaBH4 (6.95 g, 183 mmol). Methanol (20 mL) was added dropwise at RT. After the addition, the mixture was stirred at RT for 1 h. Water (200 mL) was slowly added. The mixture was extracted with CH2Cl2 (100 mL×2). The combined extracts were washed with saturated NaHCO3 and brine, dried over MgSO4 and concentrated to give (2-bromo-5-fluorophenyl)methanol (11).
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Quantity
6.95 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-fluoro-benzaldehyde (21.34 g, 105 mmole) in methanol (170 mL) was added at 0-5° C. portionwise NaBH4 (3.99 g, 105 mmole). At the end of the addition, the cooling bath was removed and the reaction mixture was stirred at room temperature for 2 h. On concentration, the solution generated a white solid that was added with water, filtered and dried under vacuum to yield compound PRE7 (19.23 g; white powder) (Yield=91 Rt: 10.64 min.
Quantity
21.34 g
Type
reactant
Reaction Step One
Name
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

The mixture of 2-bromo-5-fluoro-benzoic acid methyl ester (1 g, 4.292 mmol), NaBH4 (0.423 g, 11.159 mmol) and LiCl (0.474 g, 11.159 mmol) in THF/EtOH (20 ml/10 ml) was stirred at room temperature overnight. Aqueous HCl (10 ml, 2N) was added and stirred for about 10 min. Then the organic solvent was removed under low vacuum. The residue was diluted with water and extracted by ethyl acetate. The organic layer was washed with aqueous NaHCO3 (10%), water and brine, and then dried (MgSO4) and concentrated to afford 852 mg (96.8% crude yield) crude product, (2-bromo-5-fluoro-phenyl)methanol, as a white solid, which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.423 g
Type
reactant
Reaction Step One
Name
Quantity
0.474 g
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-fluorobenzyl alcohol
Reactant of Route 2
2-Bromo-5-fluorobenzyl alcohol
Reactant of Route 3
2-Bromo-5-fluorobenzyl alcohol
Reactant of Route 4
2-Bromo-5-fluorobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-fluorobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-fluorobenzyl alcohol

Citations

For This Compound
9
Citations
B Dhawan, G Akhter, H Hamid, P Kesharwani… - Journal of Molecular …, 2022 - Elsevier
… Baker et al. described the synthesis of tavaborole 6 from 2‑bromo-5-fluorobenzyl alcohol derivative 9 followed by spontaneous cyclization. The requisite alcohol derivative 9 was …
Number of citations: 9 www.sciencedirect.com
S Sene, D Berthomieu, B Donnadieu, S Richeter… - …, 2014 - pubs.rsc.org
… Synthesis of 2-bromo-5-fluorobenzyl alcohol (1). The 2-bromo-5-fluorobenzaldehyde precursor (4.77 g, 23.5 mmol) was dissolved in 80 mL of methanol under magnetic stirring. The …
Number of citations: 30 pubs.rsc.org
MA Omar, J Conrad, U Beifuss - Tetrahedron, 2014 - Elsevier
… According to general procedure I, KOH (1.5 g, 27 mmol) was added to a solution of 2-bromo-5-fluorobenzyl alcohol (553 mg, 2.7 mmol) and p-TsCl (618 mg, 2.3 mmol) in Et 2 O (15 mL). …
Number of citations: 29 www.sciencedirect.com
MK Ghorai, AK Sahoo… - The Journal of Organic …, 2014 - ACS Publications
A simple and unpredicted synthetic pathway toward racemic and scalemic tetrahydrodibenzoimidazoazepines has been invented serendipitously proceeding through an S N …
Number of citations: 51 pubs.acs.org
GR Mereddy, A Chakradhar, RM Rutkoski… - Journal of …, 2018 - Elsevier
… Larionov et al. described the synthesis of tavaborole 9 via metal-free borylation of 2-bromo-5-fluorobenzyl alcohol 40 with tetrahydroxydiboric acid 41 under photoirradiation conditions (…
Number of citations: 35 www.sciencedirect.com
GP Kumpati - 2020 - search.proquest.com
Benzoxaborole structure contains a phenyl ring fused with a heterocyclic oxaborole ring moiety. Benzoxaboroles are considerably more stable and exhibit high hydrolytic resistance …
Number of citations: 2 search.proquest.com
JS Poh, C García-Ruiz, A Zúñiga, F Meroni… - 2016 - repository.cam.ac.uk
All reactions were performed using oven-dried glassware (200 C) under an atmosphere of argon unless otherwise stated. Solvents were freshly distilled over sodium benzophenone …
Number of citations: 2 www.repository.cam.ac.uk
P Revill, J Bolos, N Serradell - Drugs of the Future, 2006 - access.portico.org
… In an alternative method, 2-bromo-5-fluorobenzyl alcohol (III) is protected as the mixed acetal (V) by treatment with ethyl vinyl ether (IV) and pyridinium tosylate. Lithiation of (V), followed …
Number of citations: 7 access.portico.org
L Ji, H Zhou - Tetrahedron Letters, 2021 - Elsevier
… Similarly, Larionov and co-workers described the synthesis of tavaborole via metal-free borylation of 2-bromo-5-fluorobenzyl alcohol with tetrahydroxydiboric acid under photoirradiation …
Number of citations: 11 www.sciencedirect.com

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